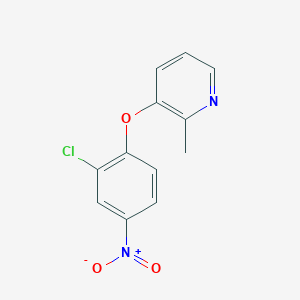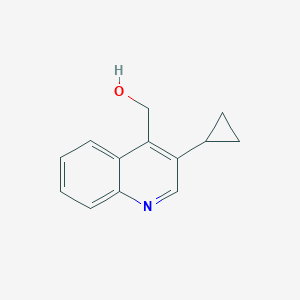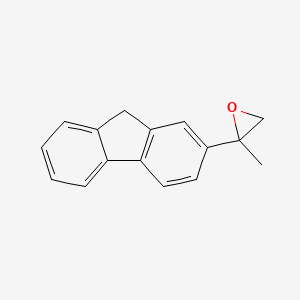![molecular formula C11H15N3O3 B13867315 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine CAS No. 945720-39-8](/img/structure/B13867315.png)
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine: is a chemical compound with the molecular formula C11H15N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the nitro group and the pyrrolidinyl ethoxy side chain makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine typically involves the nitration of 2-[2-(1-pyrrolidinyl)ethoxy]Pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to control temperature and reaction time precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidinyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl ethoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Nitro-5-pyridineboronic acid pinacol ester: This compound also contains a nitro group and a pyridine ring but differs in its boronic acid ester functional group.
5-Nitro-2-(1-pyrrolidinyl)pyridine: Similar in structure but lacks the ethoxy side chain.
Uniqueness: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is unique due to the presence of both the nitro group and the pyrrolidinyl ethoxy side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
945720-39-8 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(12-9-10)17-8-7-13-5-1-2-6-13/h3-4,9H,1-2,5-8H2 |
Clave InChI |
HNXPFOMADGEMMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)



![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)


